molecular formula C23H23N3O2S2 B2400246 N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide CAS No. 681224-03-3

N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide

Cat. No.: B2400246
CAS No.: 681224-03-3
M. Wt: 437.58
InChI Key: ZLPGZXRQMVNTIX-UHFFFAOYSA-N
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Description

N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a biphenyl group, a thiazole ring, and a pyrrolidine moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide typically involves multiple steps:

    Formation of the Biphenyl-Thiazole Intermediate: The initial step involves the coupling of a biphenyl derivative with a thiazole precursor under conditions such as palladium-catalyzed cross-coupling reactions.

    Introduction of the Pyrrolidine Moiety: The intermediate is then reacted with a pyrrolidine derivative, often through nucleophilic substitution or addition reactions.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide
  • N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-2-((2-oxo-2-(morpholin-1-yl)ethyl)thio)acetamide
  • N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide

Uniqueness

N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2S2/c27-21(15-29-16-22(28)26-12-4-5-13-26)25-23-24-20(14-30-23)19-10-8-18(9-11-19)17-6-2-1-3-7-17/h1-3,6-11,14H,4-5,12-13,15-16H2,(H,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLPGZXRQMVNTIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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